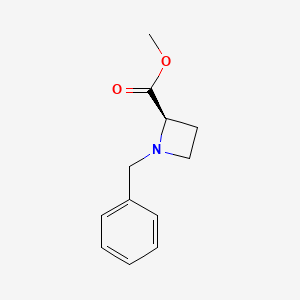

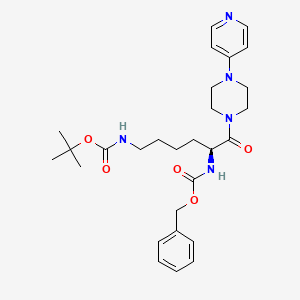

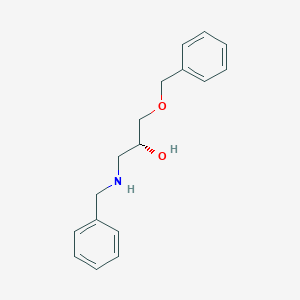

![molecular formula C14H23N3 B3114832 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine CAS No. 20529-21-9](/img/structure/B3114832.png)

3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine

Overview

Description

“3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine” is a chemical compound with the molecular formula C14H23N3 . It has a molecular weight of 233.36 and 306.27400 when it forms a dihydrochloride . It appears as an oil .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 6-substituted-4-methyl-3-(4-arylpiperazin-1-yl)cinnolines were synthesized as potential antifungal agents via intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) .Molecular Structure Analysis

The InChI code for the compound is 1S/C14H23N3/c1-13-4-2-5-14(12-13)17-10-8-16(9-11-17)7-3-6-15/h2,4-5,12H,3,6-11,15H2,1H3 . The exact mass of the dihydrochloride form is 305.14300 .Physical And Chemical Properties Analysis

The compound is an oil . The LogP value is 3.77300 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications

Medicinal Chemistry and Drug Development

Piperazine derivatives play a crucial role in medicinal chemistry due to their ability to modulate pharmacokinetic properties. Researchers have explored incorporating the piperazine ring into biologically active compounds for various disease states. These include antihistamines, antiparasitic agents, antifungals, antibacterials, antivirals, antipsychotics, antidepressants, anti-inflammatories, anticoagulants, antitumor drugs, and antidiabetic medications . Additionally, the piperazine motif is present in potential treatments for Parkinson’s and Alzheimer’s diseases.

Antibacterial Activity

The novel compound 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine has been synthesized and characterized. Its structure was confirmed using high-resolution mass spectrometry (HRMS), infrared spectroscopy (IR), and proton (1H) and carbon-13 (13C) nuclear magnetic resonance (NMR) experiments. Researchers have investigated its antibacterial activity, making it a promising candidate for combating bacterial infections .

Organic Synthesis and Heterocyclic Chemistry

The compound’s synthesis involves a three-step protocol, including the preparation of a 1,2,4-triazole derivative. The Mannich reaction, which incorporates the piperazine moiety, is a key step in this process. Organic chemists can explore variations of this reaction to create diverse piperazine-containing compounds with potential biological activities .

Neuropharmacology

Given the piperazine ring’s presence in drugs for neurological disorders, further investigation into the compound’s effects on neurotransmitter systems and receptors could yield valuable insights. Researchers might explore its potential as a neuroprotective agent or in managing conditions like Parkinson’s and Alzheimer’s diseases .

Psychoactive Substances

Interestingly, piperazine derivatives are sometimes used illicitly as psychoactive substances for recreational purposes. While this application is not recommended due to safety concerns, it highlights the compound’s diverse pharmacological effects .

Chemical Biology and Structure-Activity Relationships

Understanding the structure-activity relationships (SAR) of piperazine-containing compounds is essential for drug design. Researchers can explore modifications to the 3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine scaffold to optimize its pharmacological properties. Techniques like computational modeling and SAR studies can guide these efforts .

Safety and Hazards

Future Directions

The future directions for the study of “3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine” could involve further exploration of its potential biological activities, given that similar compounds have shown antifungal, antibacterial, and antitumor activities . Additionally, more research could be done to fully understand its synthesis and chemical reactions.

properties

IUPAC Name |

3-[4-(2-methylphenyl)piperazin-1-yl]propan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3/c1-13-5-2-3-6-14(13)17-11-9-16(10-12-17)8-4-7-15/h2-3,5-6H,4,7-12,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKZPKNILUZZSBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CCN(CC2)CCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[4-(2-Methylphenyl)piperazin-1-yl]propan-1-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Hydroxyphenyl)diazenyl]phenol](/img/structure/B3114807.png)

![3-[4-(3-Methylphenyl)piperazin-1-yl]propan-1-amine](/img/structure/B3114835.png)

![Benzo[b]thiophen-5-yl acetate](/img/structure/B3114846.png)